(E)-4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzamide
Description
(E)-4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzamide is a small-molecule compound featuring a benzamide core linked via a conjugated vinylamino bridge to a thiazole ring substituted with a cyclopropyl group. The stereochemistry of the vinyl group is defined as E-configuration, which influences molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
4-[[(E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)ethenyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c17-7-12(16-20-14(9-22-16)10-1-2-10)8-19-13-5-3-11(4-6-13)15(18)21/h3-6,8-10,19H,1-2H2,(H2,18,21)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNSKBIRUJIGBG-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzamide is a compound of interest due to its potential biological activities, particularly in the realms of antitumor and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 300 Da (exact values depend on specific substituents).
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to (E)-4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzamide. For example, derivatives with similar thiazole structures have shown significant cytotoxic effects against various cancer cell lines.
- Cell Line Studies :
- A549 (Lung Cancer) : IC values reported at approximately 6.75 ± 0.19 μM.
- HCC827 (Lung Cancer) : IC values around 6.26 ± 0.33 μM.
- NCI-H358 (Lung Cancer) : IC values near 6.48 ± 0.11 μM.
These studies utilized both 2D and 3D cell culture methods to assess the efficacy of the compounds, revealing that certain derivatives exhibited enhanced activity in 2D formats compared to 3D environments, which is crucial for understanding their potential therapeutic applications in vivo .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various bacterial strains:
- Gram-positive : Staphylococcus aureus
- Gram-negative : Escherichia coli
Using broth microdilution methods, compounds structurally similar to (E)-4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzamide demonstrated promising antibacterial activity, suggesting that modifications to the thiazole moiety can enhance efficacy .
Case Study 1: Antitumor Efficacy
A study examining a series of thiazole derivatives, including those related to (E)-4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzamide, found that certain compounds induced G2/M phase arrest in cancer cells. This mechanism was linked to increased apoptosis rates, indicating a possible pathway for therapeutic intervention in solid tumors .
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 6.75 ± 0.19 | G2/M arrest |
| Compound B | HCC827 | 6.26 ± 0.33 | Apoptosis induction |
| Compound C | NCI-H358 | 6.48 ± 0.11 | Cell cycle disruption |
Case Study 2: Antimicrobial Properties
In a comparative study of various thiazole derivatives against E. coli and S. aureus, the tested compounds showed varying degrees of effectiveness, with some achieving minimum inhibitory concentrations (MICs) below clinically relevant thresholds, suggesting their potential as lead compounds for antibiotic development .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Analogues
Impact of Substituents on Physicochemical Properties
- Cyclopropyl Group : The cyclopropyl substituent introduces a strained three-membered ring, balancing steric bulk and lipophilicity. This may enhance metabolic stability compared to bulkier groups like isobutylphenyl, which could impede membrane permeability or increase off-target interactions .
- However, this may reduce solubility in aqueous environments, a common challenge in drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Condensation reactions between 2-aminobenzamide derivatives and functionalized thiazole intermediates are commonly employed. Key steps include:
- Thiazole ring formation : Cyclopropyl-substituted thiazole precursors are synthesized via Hantzsch thiazole synthesis (reaction of α-haloketones with thioureas) .
- Vinyl-cyano group introduction : Knoevenagel condensation under basic conditions (e.g., piperidine/ethanol) to form the (E)-configured vinyl linkage .
- Optimization strategies :
- Vary solvents (e.g., ethanol vs. DMF) to improve solubility.
- Adjust reaction temperatures (80–120°C) and catalyst loading (e.g., acetic acid for acid-catalyzed steps) .
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Analytical workflow :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for diagnostic groups (e.g., cyano δ 110–120 ppm in NMR, vinyl protons in NMR) .
- X-ray crystallography : Single-crystal diffraction data refined with SHELXL (e.g., resolving E/Z isomerism, verifying cyclopropyl-thiazole geometry) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Experimental protocols :
- Solubility profiling : Test in DMSO, PBS, and cell culture media; use sonication or co-solvents (e.g., PEG-400) for poorly soluble batches .
- Stability studies : Monitor degradation under varying pH (3–9), temperature (4–37°C), and light exposure via HPLC .
- Thermal analysis : TGA/DSC to determine melting points and decomposition thresholds .
Advanced Research Questions
Q. How can the compound’s mechanism of action be elucidated through in vitro and computational studies?
- Integrated approach :
- In vitro assays :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .
- Computational modeling :
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., cyclin-dependent kinases) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
Q. What computational strategies are recommended for predicting the binding interactions of this compound with biological targets?
- Workflow :
- Target selection : Prioritize proteins with known thiazole-binding pockets (e.g., PARP-1, tubulin) .
- Docking protocols :
- Prepare ligand (AMBER/GAFF force fields) and receptor (PDB structure minimization).
- Use flexible docking to account for side-chain movements .
- Validation : Compare docking scores with experimental IC values from kinase assays .
Q. How can contradictory data regarding the compound’s biological activity across different studies be systematically addressed?
- Resolution strategies :
- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Orthogonal methods : Cross-validate results using SPR (binding affinity) and Western blotting (downstream pathway inhibition) .
- Meta-analysis : Compare structural analogs (e.g., nitro vs. cyclopropyl substituents) to isolate substituent-specific effects .
Q. What strategies are effective for derivatizing the compound to enhance selectivity toward specific biological targets?
- Derivatization approaches :
- Functional group modulation :
- Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to improve hydrophobic interactions .
- Introduce sulfonamide or morpholine moieties to enhance solubility .
- Click chemistry : Cu-catalyzed azide-alkyne cycloaddition to append triazole rings for library diversification .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
